

# Application Notes and Protocols for In Vivo Injection of ENMD-1068

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## Compound of Interest

Compound Name: ENMD-1068

Cat. No.: B607328

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## Introduction

**ENMD-1068** is a small molecule antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in various inflammatory and fibrotic diseases. Preclinical in vivo studies are crucial for evaluating the therapeutic potential of **ENMD-1068**. These application notes provide detailed protocols for the preparation and administration of **ENMD-1068** for in vivo injection in murine models, based on findings from multiple research studies.

## Data Presentation

The following tables summarize quantitative data from various in vivo studies investigating the efficacy of **ENMD-1068** in different disease models.

Table 1: Intraperitoneal (i.p.) Administration of **ENMD-1068** in Murine Models

Animal Model	Mouse Strain	Dosage	Dosing Regimen	Vehicle	Key Findings
Endometriosis	Nude Mice	25 mg/kg and 50 mg/kg	Daily for 5 days	200 µL of vehicle control	Dose-dependently inhibited the development of endometriotic lesions.[1]
Liver Fibrosis	ICR Mice	25 mg/kg and 50 mg/kg	Twice per week for 4 weeks	Not specified	Significantly reduced ALT/AST levels, collagen content, and α-SMA.

Table 2: Subcutaneous (s.c.) Administration of **ENMD-1068** in a Murine Arthritis Model

Animal Model	Mouse Strain	Dosage	Dosing Regimen	Vehicle	Key Findings
Collagen-Induced Arthritis	DBA1 Mice	4 mg and 16 mg	Daily for 7 days	Not specified	Significantly reduced the arthritic index compared to vehicle treatment.[2]

## Experimental Protocols

### Protocol 1: Preparation of **ENMD-1068** Suspended Solution for Intraperitoneal (i.p.) Injection

This protocol is based on a formulation used in preclinical studies for intraperitoneal administration.

Materials:

- **ENMD-1068** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Stock Solution Preparation:
  - Prepare a 50 mg/mL stock solution of **ENMD-1068** in DMSO.
  - For example, to prepare 1 mL of stock solution, weigh 50 mg of **ENMD-1068** and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.
- Vehicle Preparation:
  - The vehicle consists of a mixture of PEG300, Tween-80, and Saline.
- Final Formulation (to yield a 5 mg/mL suspended solution):
  - In a sterile microcentrifuge tube, add 100  $\mu$ L of the 50 mg/mL **ENMD-1068** stock solution in DMSO.
  - Add 400  $\mu$ L of PEG300 to the tube and mix thoroughly by vortexing.

- Add 50  $\mu$ L of Tween-80 and mix again until the solution is homogeneous.
- Add 450  $\mu$ L of sterile saline to bring the final volume to 1 mL.
- Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.

Note: This protocol yields a suspended solution. It is crucial to ensure the suspension is well-mixed before drawing it into the syringe for injection.

## Protocol 2: Preparation of ENMD-1068 for Subcutaneous (s.c.) Injection (Recommended Practice)

While a specific protocol for a clear solution for subcutaneous injection of **ENMD-1068** is not readily available in the reviewed literature, the following is a recommended practice for preparing a formulation suitable for subcutaneous administration, aiming to minimize irritation and improve solubility. The final concentration should be adjusted based on the desired dose and a maximum injection volume of 100-200  $\mu$ L per mouse.

Materials:

- **ENMD-1068** powder
- Dimethyl sulfoxide (DMSO)
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Solubility Test (Recommended):
  - Before preparing the bulk solution, it is advisable to perform a small-scale solubility test to determine the maximum concentration of **ENMD-1068** that can be dissolved in a vehicle containing a low percentage of DMSO in saline or PBS (e.g., 5-10% DMSO).

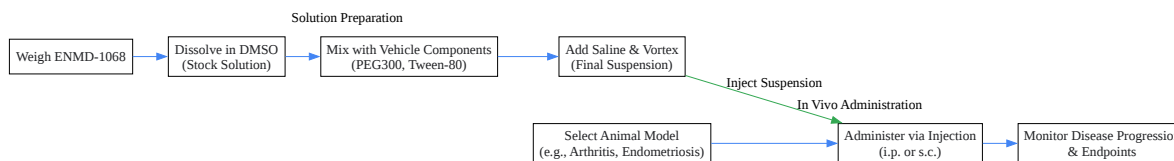
- Stock Solution Preparation:
  - Prepare a high-concentration stock solution of **ENMD-1068** in 100% DMSO (e.g., 10-50 mg/mL, depending on the required final concentration).
- Final Dilution for Injection:
  - Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
  - Important: Add the DMSO stock solution to the saline/PBS dropwise while vortexing to prevent precipitation of the compound.
  - The final concentration of DMSO in the injection solution should be kept as low as possible (ideally  $\leq 10\%$ ) to minimize local tissue irritation.

Example Calculation for a 2 mg/mL solution:

- Start with a 20 mg/mL stock of **ENMD-1068** in DMSO.
- To prepare 1 mL of a 2 mg/mL solution, add 100  $\mu$ L of the 20 mg/mL stock solution to 900  $\mu$ L of sterile saline. This results in a final DMSO concentration of 10%.

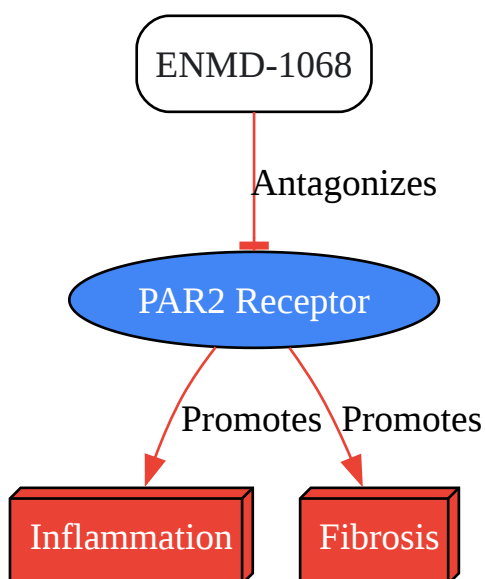
Vehicle Control: For all in vivo experiments, a vehicle control group should be included. The vehicle control solution should contain the same concentration of all solvents (e.g., DMSO, PEG300, Tween-80, saline) as the drug-treated group, but without **ENMD-1068**.

## Mandatory Visualizations



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Caption: Experimental workflow for preparing and administering **ENMD-1068**.



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Caption: **ENMD-1068** mechanism of action as a PAR2 antagonist.

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## References

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